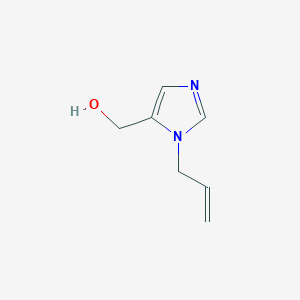
4-Bromo-N,2-Diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N,2-Diethylaniline is an organic compound with the molecular formula C10H14BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl groups, and a bromine atom is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and dyestuff fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N,2-Diethylaniline typically involves the bromination of N,2-Diethylaniline. The reaction is carried out using bromine in the presence of a solvent like acetic acid or chloroform. The reaction conditions include maintaining a low temperature to control the bromination process and prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-N,2-Diethylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed:
Substitution Reactions: Products like nitroanilines or halogenated anilines.
Oxidation Reactions: Quinones or other oxidized aromatic compounds.
Reduction Reactions: Aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N,2-Diethylaniline is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.
Agrochemicals: The compound is utilized in the synthesis of pesticides and herbicides.
Dyestuff: It is employed in the production of dyes and pigments
Wirkmechanismus
The mechanism of action of 4-Bromo-N,2-Diethylaniline involves its interaction with specific molecular targets. The bromine atom and the ethyl groups on the nitrogen influence the compound’s reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, where it donates the bromine atom to form new bonds. The presence of the ethyl groups can also affect the compound’s solubility and stability .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-N,N-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
4-Bromoaniline: Lacks the ethyl groups on the nitrogen.
2-Bromo-N,N-Diethylaniline: Bromine atom is positioned differently on the benzene ring.
Uniqueness: 4-Bromo-N,2-Diethylaniline is unique due to the specific positioning of the bromine atom and the ethyl groups on the nitrogen. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research .
Eigenschaften
IUPAC Name |
4-bromo-N,2-diethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7,12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJLKPUFQWYGBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630087 |
Source


|
| Record name | 4-Bromo-N,2-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81090-37-1 |
Source


|
| Record name | 4-Bromo-N,2-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







amine](/img/structure/B1344652.png)
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)



